3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, some pyrazole derivatives are known to inhibit the FLT3-ITD and BCR-ABL pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-(1H-pyrazol-3-yl)benzoic acid
- N-(4-(1H-pyrazol-3-yl)phenyl)acetamide
Uniqueness
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(2)9-14(18)16-12-5-3-11(4-6-12)13-7-8-15-17-13/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMUIJRHRGQUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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